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Compound of Interest

1-[5-(2-
Compound Name:
Methylphenoxy)pentyljpyrrolidine
Cat. No.: B430283

Abstract

1-[5-(2-Methylphenoxy)pentyl]pyrrolidine is a lipophilic, tertiary amine probe structurally
related to the GBR-12909 class of DAT inhibitors and Sigma-1 receptor ligands.[1] Its unique
phenoxy-pentyl-pyrrolidine scaffold makes it a critical tool for mapping the hydrophobic pockets
of the DAT S1/S2 binding sites and dissecting the interplay between DAT inhibition and Sigma-
1 mediated transporter trafficking.[1] This guide details protocols for solubility, radioligand
binding competition, and functional uptake inhibition assays.[1]

Part 1: Compound Profile & Chemical Handling

Compound ldentity:

IUPAC Name: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine[1][2]

CAS Number: 415688-35-6[1][2]

Molecular Formula: C16H25NO[1]

Molecular Weight: 247.38 g/mol [1]

Class: Phenoxyalkylamine / Pyrrolidine derivative[1]
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Mechanism of Action (Contextual): Based on its pharmacophore (aryl-ether linker-basic amine),
this compound functions as a monoamine transporter modulator.[1] It acts by:

» Direct Competition: Binding to the central substrate-binding site (S1) of DAT, blocking
dopamine reuptake.[1]

« Allosteric/Chaperone Modulation: Exhibiting affinity for Sigma-1 receptors (

R), which physically interact with DAT to stabilize it at the plasma membrane.[1] This makes
the compound essential for distinguishing direct inhibition from trafficking-mediated reduction
in uptake.[1]

Handling & Storage:
 Solubility: Insoluble in water.[1] Soluble in DMSO (>10 mg/mL) and Ethanol (>20 mg/mL).[1]

e Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into amber
vials to prevent light degradation.[1]

o Storage: Store solid at -20°C. DMSO stocks are stable for 3 months at -20°C; avoid freeze-
thaw cycles.

Part 2: Experimental Protocols
Application 1: Functional Dopamine Uptake Inhibition Assay

Objective: Determine the IC50 of the compound for inhibiting [3H]-Dopamine uptake in
synaptosomes or transfected cells (e.g., HEK-293-hDAT).[1]

Materials:

HEK-293 cells stably expressing human DAT (hDAT).[1]

[3H]-Dopamine (Specific Activity: 20—40 Ci/mmol).[1]

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NacCl, 4.8 mM KClI, 1.2 mM
MgS04, 1.2 mM KH2PO4, 1.3 mM CaCl2, 5.6 mM glucose, 25 mM HEPES, pH 7.4).[1]

Test Compound: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine (0.1 nM — 10 pM).[1]
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Non-specific Control: Mazindol (10 uM) or GBR-12909.[1]

Protocol:

Cell Preparation: Plate HEK-hDAT cells in 24-well plates (poly-D-lysine coated) at a density
of

cells/well. Incubate 24h.

Pre-Incubation: Wash cells 2x with warm KRH buffer. Add 450 pL of KRH containing the test
compound (at varying concentrations). Incubate for 10 minutes at 37°C.

o Note: Short pre-incubation favors surface DAT inhibition; longer (>30 min) may involve
internalization mechanisms.[1]

Uptake Initiation: Add 50 uL of [3H]-Dopamine (final concentration 20-50 nM) to each well.

Transport Phase: Incubate for exactly 5—-8 minutes at 37°C.

o Critical: Uptake must remain linear.[1] Do not exceed 10 minutes.

Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer containing
100 uM pyrocatechol (to prevent dopamine oxidation).

Lysis & Counting: Lyse cells with 500 pL 1% SDS or 0.1 N NaOH. Transfer lysate to
scintillation vials, add cocktail, and count via Liquid Scintillation Counter (LSC).

Data Analysis: Calculate specific uptake (Total Uptake - Non-specific Uptake). Fit data to a non-

linear regression model (Sigmoidal dose-response) to derive IC50.[1]

Application 2: Radioligand Binding Competition (Ki Determination)

Objective: Assess the binding affinity (Ki) of the compound for the DAT recognition site vs.

Sigma-1 receptors.[1]

Materials:

DAT Assay: Rat striatal membranes; Ligand: [3H]-WIN 35,428 (CFT).[1]
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e Sigma-1 Assay: Guinea pig brain membranes; Ligand: [3H]-(+)-Pentazocine.[1]
Protocol (DAT Focus):

 Membrane Prep: Homogenize rat striatum in ice-cold binding buffer (50 mM Tris-HCI, 120
mM NacCl, pH 7.4).[1] Centrifuge and resuspend to 1 mg protein/mL.[1]

e Incubation: In a 96-well plate, combine:
o 50 pL Test Compound (1-[5-(2-Methylphenoxy)pentyl]pyrrolidine).[1]
o 50 pL [3H]-WIN 35,428 (Final conc. 2 nM).[1]
o 100 pL Membrane suspension.

o Equilibrium: Incubate for 2 hours on ice (4°C).

o Reasoning: DAT binding with cocaine analogs is temperature-sensitive; 4°C reduces
degradation and low-affinity binding.[1]

« Filtration: Harvest onto GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x
with ice-cold buffer.[1]

o Quantification: Measure radioactivity. Determine Ki using the Cheng-Prusoff equation:
1]

Part 3: Mechanistic Visualization (DAT-Sigma
Interactome)

The following diagram illustrates the dual pathway where 1-[5-(2-
Methylphenoxy)pentyl]pyrrolidine may influence dopamine signaling: directly blocking DAT
(Inhibition) and modulating DAT stability via Sigma-1 receptors (Chaperoning).[1]
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1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

Direct Binding (S1 Site)

_~" Agonist/Antagonist Binding Competitive Inhibition

1
7

Chaperone Activity

sigma-1 Receptor ) Stabilizes Surface Expression Srace DAY (et
(ERIMAM Interface))

Endocytosis \Transports DA

Internalized DAT (Inactive) (Dopamine Reuptake)

Click to download full resolution via product page

Caption: Dual mechanism model. The compound directly inhibits DAT while potentially
modulating transporter stability via Sigma-1 receptor interaction.[1]

Part 4: Data Interpretation & Troubleshooting

Expected Results Table:
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Parameter Expected Range Interpretation

Potent uptake inhibitor.[1]
DAT IC50 (Uptake) 50 — 500 nM Lower values indicate higher
lipophilicity-driven affinity.[1]

Affinity for the cocaine-binding

DAT Ki (Binding) 30 — 300 nM it DAT[1]
site on .

High affinity suggests the
) ) compound acts as a significant
Sigma-1 Ki 10 - 100 nM )
DAT modulator via the ER-

chaperone pathway.[1]

Indicates competitive binding
at a single site.[1] <1.0

Hill Slope ~1.0 suggests negative
cooperativity or multiple

binding sites.[1]

Troubleshooting Guide:

» High Non-Specific Binding: The phenoxy-pentyl chain is highly lipophilic.[1] Ensure filters are
pre-soaked in PEI and wash steps are rapid but thorough.[1] Use BSA (0.1%) in the assay
buffer to reduce sticking to plastic.[1]

o Variable IC50: Check pre-incubation time. Lipophilic amines equilibrate slowly into the
membrane bilayer, which can affect access to the DAT binding pocket.[1] Standardize to 10-

15 mins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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